molecular formula C16H30ClN3O2 B162658 1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride CAS No. 131954-48-8

1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride

Cat. No.: B162658
CAS No.: 131954-48-8
M. Wt: 331.9 g/mol
InChI Key: WAROVFJVCBYVHY-UHFFFAOYSA-N
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Description

1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is a cationic copolymer composed of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride. It is known for its dual functionality as a styling and conditioning polymer. This compound is substantive to negatively charged surfaces and is compatible with anionic and amphoteric surfactants .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride is synthesized through the copolymerization of vinylpyrrolidone and methacrylamidopropyl trimethylammonium chloride. The reaction typically involves the use of radical initiators under controlled temperature and pH conditions to ensure the formation of the desired copolymer .

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the monomers are polymerized in an aqueous solution. The process is carefully monitored to maintain the quality and consistency of the product. The resulting polymer is then purified and concentrated to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in complexation reactions with various anionic species .

Common Reagents and Conditions

Common reagents used in reactions with this compound include anionic surfactants and other negatively charged species. The reactions are typically carried out in aqueous solutions at ambient temperatures .

Major Products Formed

The major products formed from reactions involving this compound are typically complexes with anionic species, which enhance its conditioning and film-forming properties .

Scientific Research Applications

Mechanism of Action

1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride exerts its effects primarily through its cationic nature, which allows it to bind to negatively charged surfaces such as hair and skin. This binding enhances the conditioning and film-forming properties of the polymer. The molecular targets include the negatively charged groups on the surface of hair and skin, and the pathways involved include electrostatic interactions and hydrogen bonding.

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C6H9NO.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;1-2-7-5-3-4-6(7)8;/h1,6-8H2,2-5H3;2H,1,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAROVFJVCBYVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[N+](C)(C)C.C=CN1CCCC1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

131954-48-8
Record name Polyquaternium 28
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131954-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131954-48-8
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), polymer with 1-ethenyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A polyethylene terephthalate (PET) surface is coated with an 8% solids solution of MAPTAC/VP/SiAM 15/75/10 of Example 1a (1.5 mL of solution on a 5 cm*5 cm PET sheet, spin coating 1500 rpm, 15 s). The solvent used is a water/isopropyl alcohol mixture (70/30), in order to have a sufficient wetting of the PET sheet by the solution. After 7 days of drying in 75% RH atmosphere, a contact angle of 140° is measured with water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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